Cas no 139446-03-0 (tert-butyl (2R)-2-amino-3-sulfanylpropanoate)

tert-butyl (2R)-2-amino-3-sulfanylpropanoate Chemical and Physical Properties
Names and Identifiers
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- L-Cysteine, 1,1-dimethylethyl ester
- tert-butyl (2R)-2-amino-3-sulfanylpropanoate
- 139446-03-0
- EN300-268250
- starbld0000157
- cysteine mono-t-butyl ester
- H-Cys-Otbu
- SCHEMBL3274083
-
- MDL: MFCD20696497
- Inchi: InChI=1S/C7H15NO2S/c1-7(2,3)10-6(9)5(8)4-11/h5,11H,4,8H2,1-3H3/t5-/m0/s1
- InChI Key: QWEFONOWYMLVTO-YFKPBYRVSA-N
Computed Properties
- Exact Mass: 177.08234989Da
- Monoisotopic Mass: 177.08234989Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 53.3Ų
tert-butyl (2R)-2-amino-3-sulfanylpropanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-268250-0.1g |
tert-butyl (2R)-2-amino-3-sulfanylpropanoate |
139446-03-0 | 0.1g |
$943.0 | 2023-09-11 | ||
Enamine | EN300-268250-0.25g |
tert-butyl (2R)-2-amino-3-sulfanylpropanoate |
139446-03-0 | 0.25g |
$985.0 | 2023-09-11 | ||
Enamine | EN300-268250-5.0g |
tert-butyl (2R)-2-amino-3-sulfanylpropanoate |
139446-03-0 | 5.0g |
$3105.0 | 2023-03-01 | ||
Enamine | EN300-270160-0.5g |
tert-butyl 2-amino-3-sulfanylpropanoate |
139446-03-0 | 95.0% | 0.5g |
$520.0 | 2025-03-20 | |
Enamine | EN300-270160-1.0g |
tert-butyl 2-amino-3-sulfanylpropanoate |
139446-03-0 | 95.0% | 1.0g |
$541.0 | 2025-03-20 | |
Enamine | EN300-268250-1g |
tert-butyl (2R)-2-amino-3-sulfanylpropanoate |
139446-03-0 | 1g |
$1070.0 | 2023-09-11 | ||
Enamine | EN300-268250-10g |
tert-butyl (2R)-2-amino-3-sulfanylpropanoate |
139446-03-0 | 10g |
$4606.0 | 2023-09-11 | ||
Enamine | EN300-268250-2.5g |
tert-butyl (2R)-2-amino-3-sulfanylpropanoate |
139446-03-0 | 2.5g |
$2100.0 | 2023-09-11 | ||
Enamine | EN300-270160-2.5g |
tert-butyl 2-amino-3-sulfanylpropanoate |
139446-03-0 | 95.0% | 2.5g |
$1063.0 | 2025-03-20 | |
Enamine | EN300-270160-0.1g |
tert-butyl 2-amino-3-sulfanylpropanoate |
139446-03-0 | 95.0% | 0.1g |
$476.0 | 2025-03-20 |
tert-butyl (2R)-2-amino-3-sulfanylpropanoate Related Literature
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1. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591
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Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
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Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
Additional information on tert-butyl (2R)-2-amino-3-sulfanylpropanoate
tert-butyl (2R)-2-amino-3-sulfanylpropanoate: A Comprehensive Overview
In the realm of organic chemistry, tert-butyl (2R)-2-amino-3-sulfanylpropanoate (CAS No. 139446-03-0) stands out as a compound of significant interest due to its unique structural properties and potential applications in various fields. This compound, with its tert-butyl group, amino functionality, and sulfanyl moiety, has garnered attention from researchers for its versatility in chemical synthesis and biological interactions.
Recent studies have highlighted the importance of tert-butyl (2R)-2-amino-3-sulfanylpropanoate in the development of advanced materials and pharmaceuticals. Its chiral center, designated by the R configuration at the second carbon, plays a crucial role in determining its stereochemical properties, which are essential for enantioselective reactions and drug design. The presence of a sulfanyl group further enhances its reactivity, making it a valuable intermediate in the synthesis of bioactive molecules.
The synthesis of tert-butyl (2R)-2-amino-3-sulfanylpropanoate involves a series of well-established organic reactions, including nucleophilic substitution and stereoselective reductions. Researchers have optimized these processes to achieve high yields and purity, ensuring its reliability as a building block in chemical research. The compound's stability under various reaction conditions has also been extensively studied, making it suitable for use in both laboratory and industrial settings.
One of the most promising applications of tert-butyl (2R)-2-amino-3-sulfanylpropanoate lies in its role as a chiral auxiliary in asymmetric catalysis. By leveraging its stereochemical properties, chemists have successfully employed this compound to induce high enantioselectivity in reactions, paving the way for the production of optically active pharmaceuticals. Recent advancements in this area have further enhanced its utility, with studies demonstrating its effectiveness in catalytic cycles involving transition metal complexes.
In addition to its catalytic applications, tert-butyl (2R)-2-amino-3-sulfanylpropanoate has shown potential in the field of drug delivery systems. Its ability to form stable complexes with bioactive agents has led to investigations into its use as a carrier molecule for targeted drug delivery. Preliminary results indicate that this approach could significantly improve drug efficacy while minimizing side effects, making it a compelling candidate for future therapeutic applications.
The biological activity of tert-butyl (2R)-2-amino-3-sulfanylpropanoate has also been explored in recent studies. Research indicates that this compound exhibits notable antioxidant and anti-inflammatory properties, suggesting its potential as a lead molecule in the development of novel therapeutic agents. Furthermore, its interaction with cellular pathways involved in neurodegenerative diseases has been investigated, with promising results that warrant further exploration.
From a structural standpoint, tert-butyl (2R)-2-amino-3-sulfanylpropanoate is characterized by a rigid framework that facilitates precise molecular interactions. This rigidity is attributed to the steric hindrance provided by the bulky tert-butyl group, which also contributes to the compound's stability under thermal and chemical stress. The interplay between these structural features and functional groups makes it an ideal candidate for studying molecular recognition and self-assembly phenomena.
Recent advancements in computational chemistry have enabled researchers to gain deeper insights into the electronic structure and reactivity of tert-butyl (2R)-2-amino-3-sulfanylpropanoate. Quantum mechanical calculations have revealed key insights into its electronic distribution and bonding patterns, which are critical for understanding its reactivity in various chemical environments. These findings have been instrumental in guiding experimental efforts aimed at optimizing its synthetic routes and enhancing its functional properties.
In conclusion, tert-butyl (2R)-2-amino-3-sulfanylpropanoate represents a multifaceted compound with diverse applications across chemistry and biology. Its unique combination of structural features and functional groups positions it as a valuable tool for advancing research in drug discovery, catalysis, and materials science. As ongoing studies continue to uncover new dimensions of its potential, this compound is poised to play an increasingly significant role in shaping future innovations within these fields.
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